molecular formula C18H27N5O2 B286076 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer B286076
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: YFQITQSJBLXADJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as CPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPT belongs to the class of purine analogs and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Wirkmechanismus

The mechanism of action of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is not fully understood. However, it has been proposed that 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its anticancer activity by inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione binds to the enzyme and prevents it from relaxing the supercoiled DNA, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to exhibit a wide range of biochemical and physiological effects. 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, in endothelial cells. 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is its potent anticancer activity. 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to exhibit toxicity at high doses, which can limit its therapeutic potential.

Zukünftige Richtungen

For the research on 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include the development of new derivatives with improved properties, the combination with other anticancer agents, and the exploration of its potential applications in the treatment of viral infections and inflammatory diseases.

Synthesemethoden

The synthesis of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the reaction of cyclooctanone with guanidine to yield 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been optimized by several research groups, and different methods have been proposed for the large-scale production of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.

Wissenschaftliche Forschungsanwendungen

9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. One of the most promising applications of 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is in the treatment of cancer. 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Eigenschaften

Molekularformel

C18H27N5O2

Molekulargewicht

345.4 g/mol

IUPAC-Name

9-cyclooctyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C18H27N5O2/c1-20-15-14(16(24)21(2)18(20)25)23-12-8-11-22(17(23)19-15)13-9-6-4-3-5-7-10-13/h13H,3-12H2,1-2H3

InChI-Schlüssel

YFQITQSJBLXADJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCCCCC4

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.